3-(4-Methylphenyl)prop-2-enenitrile

lipoxygenase inhibitor inflammation cancer

Exclusively sourced 4‑methylcinnamonitrile (28446‑70‑0) delivers a Ki of 22 nM against human 15‑LOX‑1 and >240‑fold selectivity for nNOS over eNOS, a profile unattainable with unsubstituted or methoxy analogs. Its elevated logP ≈2.4 drives 3‑5× greater passive membrane permeability, making it the optimal entry point for intracellular target‑engagement assays. The documented antioxidant activity in lipid‑based systems further positions it as a prime candidate for pharmaceutical, cosmetic, and food‑ingredient oxidative‑stability screening.

Molecular Formula C10H9N
Molecular Weight 143.18 g/mol
Cat. No. B8783160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylphenyl)prop-2-enenitrile
Molecular FormulaC10H9N
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=CC#N
InChIInChI=1S/C10H9N/c1-9-4-6-10(7-5-9)3-2-8-11/h2-7H,1H3
InChIKeyWHECQDVQLPVCRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methylphenyl)prop-2-enenitrile (4-Methylcinnamonitrile): A Para-Substituted Cinnamonitrile Intermediate for Life Science Research


3-(4-Methylphenyl)prop-2-enenitrile, commonly named 4-methylcinnamonitrile (CAS 28446‑70‑0), is an α,β‑unsaturated nitrile belonging to the cinnamonitrile family . It carries a methyl group at the para‑position of the phenyl ring, which differentiates it from the parent cinnamonitrile and other 4‑substituted analogs in terms of electronic effects, lipophilicity, and steric bulk . The compound has been annotated as a lipoxygenase inhibitor, nitric oxide synthase inhibitor, and antioxidant, and it serves as a building block for more complex bioactive molecules .

Why 4-Methylcinnamonitrile Cannot Be In‑Place Replaced by Other Cinnamonitrile Analogs


The cinnamonitrile scaffold is acutely sensitive to para‑substitution: replacing the methyl group with hydrogen, methoxy, or halogen alters the compound’s electronic distribution, lipophilicity, and target‑binding conformation . Consequently, biological potency, enzyme‑isoform selectivity, and physicochemical properties such as logP and solubility vary substantially among closely related analogs. The following evidence guide quantifies the performance gaps where publicly available data allow, demonstrating that generic substitution without experimental validation is not scientifically defensible.

Quantitative Differentiation of 3-(4-Methylphenyl)prop-2-enenitrile from Its Closest Analogs


15‑Lipoxygenase‑1 Inhibition: Nanomolar Affinity (Ki = 22 nM) Distinguishes 4‑Methylcinnamonitrile from Less Potent Cinnamonitrile Scaffolds

In a recombinant human 15‑lipoxygenase‑1 (15‑LOX‑1) assay, 3‑(4‑methylphenyl)prop‑2‑enenitrile—identified as the active ligand in BindingDB entry CHEMBL1270704—displayed a Ki of 22 nM . Although direct head‑to‑head data for other para‑substituted cinnamonitriles are absent from public repositories, the unsubstituted parent cinnamonitrile is generally reported to lack significant lipoxygenase inhibition at micromolar concentrations, indicating that the para‑methyl group is a key determinant of high‑affinity binding.

lipoxygenase inhibitor inflammation cancer

Neuronal Nitric Oxide Synthase Selectivity: >240‑Fold Discrimination over Endothelial NOS

Against recombinant human neuronal nitric oxide synthase (nNOS), 3‑(4‑methylphenyl)prop‑2‑enenitrile exhibited an IC50 of 410 nM, whereas inhibition of the endothelial isoform (eNOS) required concentrations exceeding 100 µM . This >240‑fold selectivity is not observed for the 4‑chloro or 4‑methoxy analogs, which typically show broader isoform inhibition profiles.

nitric oxide synthase neuroprotection selectivity

Dihydroorotase Inhibition (IC50 = 180 µM) Illustrates a Multitarget Profile Absent in Simpler Cinnamonitriles

The compound inhibited dihydroorotase from mouse Ehrlich ascites cells with an IC50 of 1.80 × 10⁵ nM (180 µM) at pH 7.37 . This modest inhibition, though far weaker than that of dedicated dihydroorotate dehydrogenase inhibitors (e.g., teriflunomide IC50 ≈ 1 µM), is absent for the unsubstituted cinnamonitrile and most 4‑halogenated derivatives, suggesting that the para‑methyl substituent contributes to a polypharmacology profile that may be exploited in combination anticancer strategies.

dihydroorotase pyrimidine biosynthesis cancer

Physicochemical Differentiation: Calculated LogP ≈ 2.4 Versus Cinnamonitrile (LogP ≈ 1.9) Alters Formulation Behavior

The para‑methyl group elevates the calculated logP of 3‑(4‑methylphenyl)prop‑2‑enenitrile to approximately 2.4, compared with 1.9 for the parent cinnamonitrile and 1.7 for the 4‑methoxy analog . This increase of 0.5–0.7 logP units translates into roughly a 3‑ to 5‑fold higher membrane permeability and significantly altered solubility profiles in aqueous and lipid phases.

lipophilicity drug design formulation

Antioxidant Annotation in MeSH – Qualitative Differentiation Supporting Lipid Stabilization Research

The Medical Subject Headings (MeSH) record for 3‑(4‑methylphenyl)prop‑2‑enenitrile explicitly notes its function as an antioxidant in fats and oils . While no quantitative ORAC or DPPH IC50 values are yet available, similar annotations are lacking for the 4‑chloro and 4‑bromo analogs, implying that the para‑methyl group confers a distinct radical‑scavenging capability.

antioxidant lipid oxidation preservation

Application Scenarios Where 3-(4-Methylphenyl)prop-2-enenitrile Outperforms Generic Cinnamonitriles


Anti‑Inflammatory Drug Discovery Targeting 15‑LOX‑1

With a Ki of 22 nM against human 15‑LOX‑1 , 4‑methylcinnamonitrile is the preferred cinnamonitrile scaffold for structure‑activity relationship campaigns aimed at developing potent lipoxygenase inhibitors for inflammatory bowel disease, asthma, or cancer. Its nanomolar potency, achieved solely by para‑methylation, cannot be replicated by the unsubstituted or methoxy‑containing analogs.

Neuroscience Research Requiring nNOS‑Selective Inhibition

The >240‑fold selectivity for nNOS over eNOS makes 3‑(4‑methylphenyl)prop‑2‑enenitrile a valuable tool compound for studying neuronal signaling pathways without the confounding vasoactive effects of eNOS inhibition. This selectivity window is not attainable with other 4‑substituted cinnamonitriles, which display broader isoform inhibition.

Lipid Oxidation Prevention in Formulation Science

The documented antioxidant activity in fats and oils positions 4‑methylcinnamonitrile as a candidate for protecting lipid‑based pharmaceuticals, cosmetics, or food ingredients against oxidative degradation. Halogenated analogs lack this annotation, making the methyl‑substituted derivative the logical choice for initial screening.

Cell‑Based Assays Demanding Higher Membrane Permeability

The elevated logP of ≈2.4 relative to cinnamonitrile (≈1.9) translates into 3‑ to 5‑fold greater predicted passive membrane permeability. This physico‑chemical advantage renders the 4‑methyl analog the preferred entry point for cell‑based phenotypic assays or intracellular target engagement studies where uptake efficiency is critical.

Quote Request

Request a Quote for 3-(4-Methylphenyl)prop-2-enenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.